4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride
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Overview
Description
4-Aminomethylphenylboronic acid hydrochloride is a chemical compound with the molecular formula C7H11BClNO2 . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-Aminomethylphenylboronic acid hydrochloride is represented by the InChI code: 1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H .Physical and Chemical Properties Analysis
The molecular weight of 4-Aminomethylphenylboronic acid hydrochloride is 187.43 g/mol . It is a solid at room temperature .Scientific Research Applications
Biomass Conversion and Polymer Production
- The conversion of plant biomass into furan derivatives presents a sustainable pathway for producing a new generation of polymers, functional materials, and fuels. Derivatives like 5-Hydroxymethylfurfural (HMF) and its subsequent products, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, have been identified as potential alternatives to non-renewable hydrocarbons. This research underscores the importance of developing efficient synthesis methods from renewable sources for chemical industry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Lignin Acidolysis Mechanism
- Studies on the acidolysis of lignin, particularly focusing on the β-O-4 bond cleavage, have provided insights into the mechanisms involved in breaking down lignocellulosic biomass into valuable chemical precursors. Understanding these mechanisms is crucial for optimizing the production of bio-based chemicals and fuels from lignin, a major component of plant biomass (Yokoyama, 2015).
Photodynamic Therapy Enhancement
- Research on enhancing the accumulation of Protoporphyrin IX (PpIX) in photodynamic therapy (PDT) highlights the potential of certain chemical compounds to improve clinical outcomes of PDT. Pretreatments aimed at optimizing intralesional PpIX content can significantly impact the effectiveness of PDT in treating various conditions, indicating the relevance of chemical compounds in medical applications (Gerritsen et al., 2008).
Understanding Biocatalyst Inhibition by Carboxylic Acids
- The inhibition effects of carboxylic acids on microbial biocatalysts used for the fermentative production of biofuels and chemicals have been extensively studied. Insights into the mechanisms of inhibition can help in the design of more robust microbial strains, thereby enhancing the efficiency of bioproduction processes (Jarboe, Royce, & Liu, 2013).
Organic Synthesis and Fine Chemical Production
- 5-Hydroxymethylfurfural (5-HMF) and its derivatives have been highlighted for their role in the synthesis of fine chemicals, showcasing the utility of biomass-derived platform chemicals in creating value-added products. The versatility of these compounds in organic synthesis emphasizes the potential of using renewable resources for chemical manufacturing (Fan et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-8(2)5(4-9)3-6(7(10)11)14(8,12)13;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXMRGGOLUKNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(S1(=O)=O)C(=O)O)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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